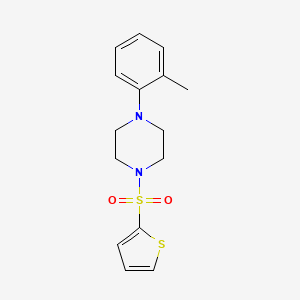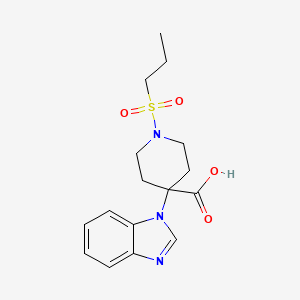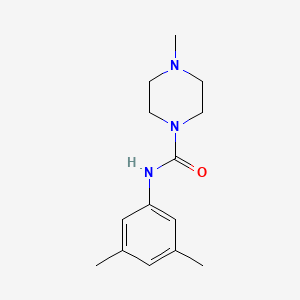
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. TFMPP is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
作用机制
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2A receptors. By binding to these receptors, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can alter neurotransmitter release and modulate neuronal activity. This mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to increasing serotonin levels, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been found to affect dopamine, norepinephrine, and GABA levels in the brain. 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has also been shown to cause vasoconstriction and increase heart rate and blood pressure.
实验室实验的优点和局限性
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of serotonin receptor agonists. However, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine also has several limitations. It is a psychoactive drug, meaning that its effects may be difficult to control and may vary between individuals. Additionally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been found to have a high affinity for several other serotonin receptors, which may complicate its use in specific studies.
未来方向
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine and its potential interactions with other drugs. Finally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine may be useful in studying the mechanisms of action of other psychoactive drugs, such as LSD and psilocybin.
合成方法
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-thiophenesulfonyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base. The resulting 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be purified using column chromatography.
科学研究应用
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic. In a study conducted on rats, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine was found to increase serotonin levels in the brain, which is associated with improved mood and decreased anxiety. Additionally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use in treating migraines and cluster headaches.
属性
IUPAC Name |
1-(2-methylphenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-13-5-2-3-6-14(13)16-8-10-17(11-9-16)21(18,19)15-7-4-12-20-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIZMTWKSKLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)

![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)